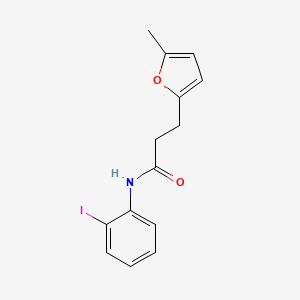

N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide

Description

N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-iodophenyl group and a 5-methylfuran-2-yl moiety. The 5-methylfuran group contributes to the compound’s lipophilicity and may participate in π-π stacking or hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name |

N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14INO2/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-7H,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHHWFCSTRSUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

Formation of the iodophenyl intermediate: This can be achieved through iodination of an appropriate phenyl precursor.

Coupling with the furan derivative: The iodophenyl intermediate is then coupled with a furan derivative under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Amidation: The final step involves the formation of the amide bond, typically through the reaction of the coupled product with an appropriate amine source under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the furan ring can engage in π-π interactions. These interactions can influence various biological pathways and molecular processes.

Comparison with Similar Compounds

Key Observations :

- Iodine vs. Nitro/Fluorine : The 2-iodo substituent in the target compound provides greater steric hindrance and polarizability compared to nitro or fluorine groups in analogs (e.g., ), which may alter binding kinetics in receptor-ligand interactions.

Physicochemical Properties

Notable Trends:

- Nitro groups enhance polarity but may introduce metabolic instability due to redox activity.

Biological Activity

N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an iodinated phenyl group and a furan derivative. The presence of iodine is significant as it can enhance the compound's reactivity and biological interactions compared to similar compounds with other halogens.

Chemical Formula: CHINO

Molecular Weight: 295.13 g/mol

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Halogen Bonding: The iodine atom can form halogen bonds, which may enhance binding to proteins or enzymes.

- π-π Interactions: The furan ring can engage in π-π stacking interactions, influencing receptor binding and activity.

- Enzyme Inhibition: Preliminary studies suggest potential inhibition of specific enzymes involved in cancer pathways, though further research is required to elucidate these mechanisms fully.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 10 | |

| A549 (Lung Cancer) | 20 |

The compound's efficacy appears to be linked to its structural features, which allow it to interfere with cellular signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Studies have shown that it can inhibit the growth of certain bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound. Notable findings include:

- Anticancer Study: A study involving MCF-7 cells showed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. This suggests that the compound may induce programmed cell death in cancer cells .

- Antimicrobial Efficacy: Another study reported that this compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria, indicating potential for use in combination therapies .

- Mechanistic Insights: Research utilizing molecular docking studies revealed that the compound binds effectively to specific targets such as protein kinases involved in cancer progression, supporting its role as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.